

## Application Notes and Protocols for Stereoselective Synthesis Using Chiral Diphenyliodonium Iodide Reagents

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Compound of Interest		
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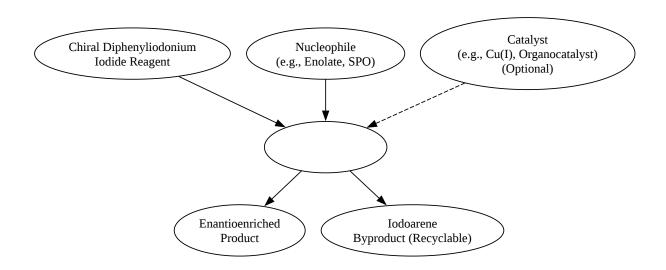
### Introduction

Chiral hypervalent iodine reagents, particularly chiral diphenyliodonium salts, have emerged as powerful tools in modern asymmetric synthesis.[1][2] Their application offers a mild, often metal-free, and environmentally benign alternative to traditional transition-metal-catalyzed reactions.[1][2] These reagents have proven effective in a variety of stereoselective transformations, including the  $\alpha$ -arylation of carbonyl compounds, oxidative dearomatization, and the synthesis of P-chiral compounds, providing access to valuable chiral building blocks for drug discovery and development.[3][4][5][6] This document provides detailed application notes and experimental protocols for key stereoselective reactions utilizing chiral **diphenyliodonium iodide** and related hypervalent iodine reagents.

## **Key Applications and Mechanisms**

Chiral diaryliodonium salts are primarily employed as electrophilic arylating agents. The stereoselectivity in these reactions is typically induced by a chiral ligand attached to the iodine(III) center, which directs the approach of the nucleophile to one face of the aryl group being transferred. The general mechanism involves the attack of a nucleophile on the iodonium salt, followed by reductive elimination of an iodoarene, which can often be recovered and recycled.





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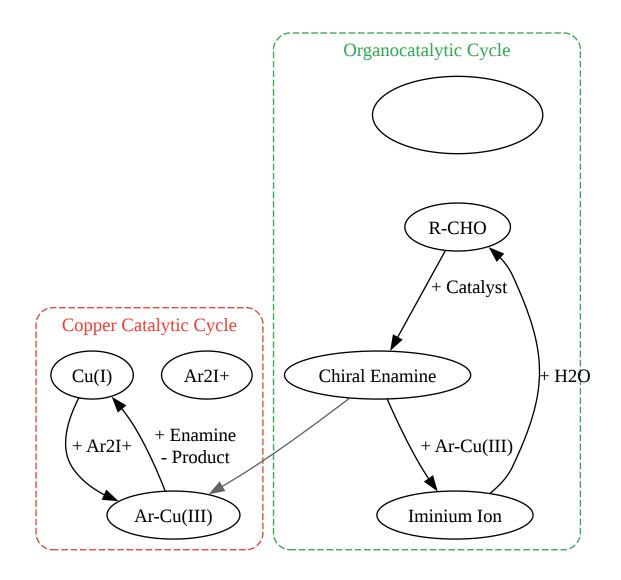
## I. Enantioselective $\alpha$ -Arylation of Aldehydes

The enantioselective  $\alpha$ -arylation of aldehydes provides a direct route to valuable  $\alpha$ -aryl aldehydes, which are precursors to a wide range of chiral molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-ketoprofen.[3][4] A highly effective method combines a chiral amine organocatalyst with a copper catalyst to facilitate the reaction between an aldehyde and a diaryliodonium salt.[3]

### **Proposed Catalytic Cycle**

The reaction is believed to proceed through a dual catalytic cycle. The aldehyde first reacts with the chiral amine to form a chiral enamine. Concurrently, the copper(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-copper(III) species. The enamine then attacks the aryl-copper(III) complex, followed by reductive elimination to afford the  $\alpha$ -arylated aldehyde and regenerate the copper(I) catalyst.[3]





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## **Quantitative Data**



Entry	Aldehyde	Aryl Group	Yield (%)	ee (%)	Reference
1	Octanal	Phenyl	85	93	[3]
2	Cyclohexane carboxaldehy de	4- Methoxyphen yl	82	92	[4]
3	3- Phenylpropan al	4- Chlorophenyl	78	91	[4]
4	Propanal	3- Benzoylphen yl	71	92	[3]

## Experimental Protocol: Synthesis of (S)-Ketoprofen Methyl Ester

This protocol is adapted from the synthesis of (S)-ketoprofen reported by MacMillan and coworkers.[3]

#### Materials:

- Propanal
- (3-Benzoylphenyl)(mesityl)iodonium triflate
- Copper(I) bromide (CuBr)
- (2R,5R)-2,5-Diphenylpyrrolidine
- Trichloroacetic acid (TCA)
- Toluene, anhydrous
- · Diethyl ether
- Standard laboratory glassware and purification supplies



#### Procedure:

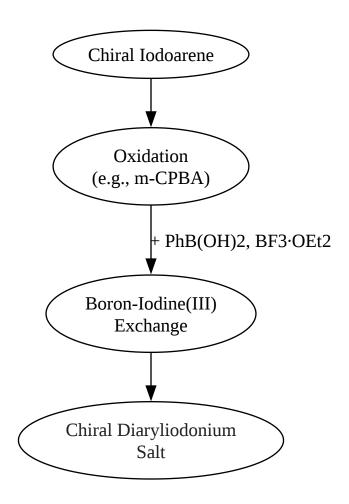
- Catalyst Preparation: In a dry vial, dissolve (2R,5R)-2,5-diphenylpyrrolidine (20 mol%) and trichloroacetic acid (20 mol%) in toluene.
- Reaction Setup: To a separate oven-dried vial equipped with a magnetic stir bar, add CuBr (10 mol%) and (3-benzoylphenyl)(mesityl)iodonium triflate (1.2 equivalents).
- Addition of Reagents: Add the catalyst solution to the vial containing the iodonium salt and CuBr. Cool the mixture to 0 °C.
- Aldehyde Addition: Add propanal (1.0 equivalent) dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with diethyl ether (3x).
- Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the α-arylated aldehyde.
- Oxidation and Esterification: The resulting aldehyde is then oxidized to the corresponding carboxylic acid and subsequently esterified to afford (S)-ketoprofen methyl ester. The enantiomeric excess is determined by chiral HPLC analysis.[3]

## II. Synthesis of Chiral Diaryliodonium Salts

The synthesis of the chiral reagents themselves is a critical first step. Several methods exist, often starting from a chiral iodoarene.[7][8]

## **General Synthetic Scheme**





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## Experimental Protocol: Synthesis of a Binaphthyl-Based Chiral Diaryliodonium Salt

This protocol is a generalized procedure based on synthetic routes described in the literature. [7][8]

#### Materials:

- (R)-2-lodo-2'-methoxy-1,1'-binaphthyl
- m-Chloroperoxybenzoic acid (m-CPBA)
- Boron trifluoride diethyl etherate (BF3·OEt2)
- Phenylboronic acid



• Dichloromethane (CH2Cl2), anhydrous

#### Procedure:

- Oxidation: Dissolve (R)-2-iodo-2'-methoxy-1,1'-binaphthyl (1.0 equivalent) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
- Add m-CPBA (1.8 equivalents) portion-wise, followed by the dropwise addition of BF3·OEt2 (2.5 equivalents). Stir the reaction at 0 °C for 2 hours.
- Boron-lodine Exchange: To the reaction mixture, add phenylboronic acid (1.2 equivalents) and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the organic layer and extract the aqueous layer with CH2Cl2 (2x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product is purified by precipitation from diethyl ether or by column chromatography to yield the chiral diaryliodonium salt.[7]

## III. Enantioselective Arylation of Secondary Phosphine Oxides (SPOs)

The copper-catalyzed enantioselective arylation of secondary phosphine oxides (SPOs) with diaryliodonium salts is a powerful method for the synthesis of P-chiral tertiary phosphine oxides.[6][9] These products are valuable as chiral ligands in asymmetric catalysis.

## **Quantitative Data**



Entry	SPO	Aryl Group	Yield (%)	ee (%)	Reference
1	Phenyl(methy l)phosphine oxide	2- Trifluorometh oxyphenyl	95	90	[6]
2	Phenyl(n- butyl)phosphi ne oxide	2-Tolyl	99	93	[6]
3	Phenyl(isopro pyl)phosphin e oxide	2- Chlorophenyl	94	92	[6]
4	Cyclohexyl(p henyl)phosph ine oxide	2- Bromophenyl	91	78	[6]

# Experimental Protocol: Copper-Catalyzed Enantioselective Arylation of Phenyl(methyl)phosphine Oxide

This protocol is based on the work of Gaunt and co-workers.[6]

#### Materials:

- Phenyl(methyl)phosphine oxide
- (2-Trifluoromethoxyphenyl)(mesityl)iodonium tetrafluoroborate
- Copper(II) triflate (Cu(OTf)2)
- (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
- 2,6-Di-tert-butylpyridine (dtbpy)
- 1,2-Dichloroethane (DCE), anhydrous



#### Procedure:

- Catalyst Pre-formation: In a glovebox, add Cu(OTf)2 (10 mol%) and (S,S)-Ph-BOX (11 mol%) to a vial. Add anhydrous DCE and stir for 1 hour to form the chiral copper complex.
- Reaction Setup: To a separate vial, add phenyl(methyl)phosphine oxide (1.0 equivalent), the diaryliodonium salt (1.2 equivalents), and dtbpy (1.5 equivalents).
- Reaction Initiation: Add the pre-formed catalyst solution to the vial containing the substrates and base.
- Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by 31P NMR spectroscopy or LC-MS.
- Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purification: Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched tertiary phosphine oxide. The enantiomeric excess is determined by chiral HPLC analysis.[6]

## Conclusion

Chiral **diphenyliodonium iodide** and related hypervalent iodine reagents are versatile and powerful reagents for stereoselective synthesis. The protocols outlined in these application notes provide a starting point for researchers to explore their utility in constructing complex chiral molecules. The mild reaction conditions, high stereoselectivities, and the potential for recyclable iodoarene byproducts make this an attractive area for further development in both academic and industrial settings.[1][2]

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